molecular formula C18H15N3O4S B2795453 Methyl 4-(2-((6-(furan-2-yl)pyridazin-3-yl)thio)acetamido)benzoate CAS No. 872703-87-2

Methyl 4-(2-((6-(furan-2-yl)pyridazin-3-yl)thio)acetamido)benzoate

Cat. No.: B2795453
CAS No.: 872703-87-2
M. Wt: 369.4
InChI Key: NYYAPDHJAOHJOR-UHFFFAOYSA-N
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Description

Methyl 4-(2-((6-(furan-2-yl)pyridazin-3-yl)thio)acetamido)benzoate is a useful research compound. Its molecular formula is C18H15N3O4S and its molecular weight is 369.4. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activity

Research has highlighted the synthesis of polysubstituted pyridine derivatives, including compounds with furan-2-yl and pyridazin-3-yl motifs, for their potential agricultural bioactivity. For instance, novel compounds were designed and synthesized with the intention of finding new agents with fungicidal and herbicidal activities. Preliminary assays indicated that specific synthesized compounds possess certain levels of these activities, suggesting their potential utility in agricultural applications (Li Zheng & W. Su, 2005).

Anti-inflammatory Evaluation and Docking Studies

Another study focused on the synthesis of novel derivatives featuring benzo[b]furan-2-ylmethyl and methyl-pyridazin-3(2H)-one moieties, which were evaluated for anti-inflammatory activity in vivo. Compounds demonstrated promising activity in a carrageenan-induced rat paw edema model, with molecular docking studies suggesting good binding affinity with COX-2, a key enzyme involved in inflammation. This research underscores the potential of such compounds in the development of new anti-inflammatory drugs (Youness Boukharsa et al., 2018).

Electrophilic Substitution Reactions and Synthesis

Further studies have examined the reactivity of compounds containing the furan-2-yl group, investigating electrophilic substitution reactions and synthesis processes to create complex molecules with potential utility in various chemical domains. These studies not only expand the understanding of the chemical behavior of these compounds but also open up new pathways for synthesizing molecules with desired properties (M. Elchaninov & A. Aleksandrov, 2018).

Novel Synthesis Approaches and Molecular Structures

Innovative synthesis approaches have been developed to create new molecules with complex structures, including those with pyridazine analogs that exhibit significant pharmaceutical importance. Such research not only contributes to the medicinal chemistry field by providing new compounds for evaluation but also enhances the toolkit available for drug discovery and development (Hamdi Hamid Sallam et al., 2021).

Properties

IUPAC Name

methyl 4-[[2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O4S/c1-24-18(23)12-4-6-13(7-5-12)19-16(22)11-26-17-9-8-14(20-21-17)15-3-2-10-25-15/h2-10H,11H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYYAPDHJAOHJOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(C=C2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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